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Compound of Interest

Compound Name: ATC0065

Cat. No.: B1665809 Get Quote

An In-depth Examination of a Potent MCH1 Receptor Antagonist

This technical guide provides a comprehensive overview of the biological activity of ATC0065,

a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).

The document is intended for researchers, scientists, and drug development professionals

interested in the pharmacology and therapeutic potential of this compound. We will delve into

its binding profile, signaling pathways, and in vivo effects, presenting quantitative data in

structured tables, detailing experimental methodologies, and visualizing key concepts with

diagrams.

Core Biological Activity and Quantitative Profile
ATC0065 is a nonpeptidic, orally active small molecule that demonstrates high affinity and

selectivity for the human MCHR1.[1] Its primary mechanism of action is the competitive

antagonism of this G protein-coupled receptor, which is implicated in the regulation of energy

homeostasis, mood, and anxiety.[1][2]

The quantitative binding profile of ATC0065 has been determined through in vitro radioligand

binding assays. The compound exhibits a nanomolar affinity for MCHR1, with significantly

lower affinity for the MCH2 receptor and other serotonin receptors. This selectivity underscores

its targeted pharmacological profile.

Table 1: In Vitro Receptor Binding Affinity of ATC0065
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Receptor IC50 (nM) Species Reference

MCHR1 15.7 ± 1.95 Human [1]

MCHR2 > 1000 Human [1]

5-HT1A 62.9 Rat [3]

5-HT2B 266 Rat [3]

IC50 (half-maximal inhibitory concentration) values represent the concentration of ATC0065
required to inhibit 50% of the binding of a specific radioligand to the receptor.

MCHR1 Signaling and the Mechanism of ATC0065
Action
The melanin-concentrating hormone receptor 1 is a G protein-coupled receptor (GPCR) that

primarily couples to the Gαi and Gαq families of G proteins.[4][5][6] Upon binding of the

endogenous ligand, melanin-concentrating hormone (MCH), the receptor initiates a cascade of

intracellular signaling events.

The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP

(cAMP) levels.[4][5] The Gαq subunit activates phospholipase C (PLC), which in turn cleaves

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG).[4] IP3 stimulates the release of calcium from intracellular stores, while DAG activates

protein kinase C (PKC).[4][5] These pathways ultimately modulate neuronal excitability and

gene expression.

ATC0065, as a competitive antagonist, binds to the MCHR1 and prevents the binding of MCH,

thereby inhibiting these downstream signaling cascades. This blockade of MCH signaling is

believed to be the basis for its observed physiological effects.
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Figure 1: MCHR1 Signaling Pathway and ATC0065 Inhibition.

In Vivo Biological Activity: Antidepressant and
Anxiolytic Effects
Preclinical studies in rodent models have demonstrated that ATC0065 possesses significant

antidepressant and anxiolytic-like properties. These effects are consistent with the known role

of the MCH system in the regulation of mood and stress responses.

Table 2: Summary of In Vivo Effects of ATC0065
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Behavioral
Test

Species Dosing (Oral)
Observed
Effect

Reference

Forced Swim

Test
Rat 3-30 mg/kg

Reduced

immobility time
[1]

Elevated Plus-

Maze
Rat 3-30 mg/kg

Reversed swim

stress-induced

anxiety

[1]

Stress-Induced

Hyperthermia
Mouse 3-30 mg/kg

Reversed stress-

induced

hyperthermia

[1]

These findings suggest that by blocking the MCHR1, ATC0065 can modulate neural circuits

involved in depression and anxiety. Importantly, these behavioral effects were observed without

significant alterations in spontaneous locomotor activity, indicating a specific psychoactive

profile rather than general stimulant or sedative effects.[1]

Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section

outlines the methodologies for the key experiments cited.

In Vitro Receptor Binding Assay (General Protocol)
This protocol describes a typical radioligand binding assay used to determine the IC50 values

of a test compound like ATC0065.

Cell Culture and Membrane Preparation:

HEK293 cells stably expressing the human MCHR1 are cultured under standard

conditions.

Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

The homogenate is centrifuged, and the resulting pellet containing the cell membranes is

resuspended in the assay buffer.
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Binding Assay:

A constant concentration of a suitable radioligand (e.g., [¹²⁵I]-MCH) is incubated with the

cell membrane preparation.

Increasing concentrations of the unlabeled test compound (ATC0065) are added to

compete with the radioligand for binding to the receptor.

Non-specific binding is determined in the presence of a high concentration of a known

MCHR1 ligand.

Incubation and Detection:

The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g.,

60 minutes) to reach equilibrium.

The reaction is terminated by rapid filtration through a glass fiber filter to separate bound

from free radioligand.

The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis:

The percentage of specific binding is plotted against the logarithm of the test compound

concentration.

The IC50 value is determined by non-linear regression analysis of the resulting

competition curve.

In Vivo Behavioral Assays
The following are generalized protocols for the behavioral tests used to assess the

antidepressant and anxiolytic effects of ATC0065 in rodents.

Forced Swim Test (Rat)

Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (25 ±

1°C) to a depth of 30 cm.
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Animals: Male Sprague-Dawley rats are typically used.

Procedure:

On the first day (pre-test), rats are placed in the cylinder for 15 minutes.

24 hours later, the animals are administered ATC0065 (or vehicle) orally.

After a set pre-treatment time (e.g., 60 minutes), the rats are placed back into the water-

filled cylinder for a 5-minute test session.

The duration of immobility (floating with only minor movements to keep the head above

water) is recorded.

Endpoint: A significant decrease in immobility time in the drug-treated group compared to the

vehicle group is indicative of an antidepressant-like effect.

Elevated Plus-Maze Test (Rat)

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above

the floor (e.g., 50 cm).

Animals: Male Wistar rats are often used.

Procedure:

Animals are administered ATC0065 (or vehicle) orally.

After the pre-treatment period, each rat is placed in the center of the maze, facing an open

arm.

The animal's behavior is recorded for a 5-minute period.

Endpoints: The primary measures are the time spent in the open arms and the number of

entries into the open arms. An increase in these parameters in the drug-treated group

suggests an anxiolytic-like effect.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1665809?utm_src=pdf-body
https://www.benchchem.com/product/b1665809?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Analysis In Vivo Analysis

Cell Culture
(MCHR1-expressing cells)

Membrane Preparation

Radioligand Binding Assay
(Competition with ATC0065)

IC50 Determination

Rodent Models
(Rats, Mice)

Oral Administration
of ATC0065

Behavioral Assays
(Forced Swim, Elevated Plus-Maze)

Behavioral Endpoint Analysis

Click to download full resolution via product page

Figure 2: General Experimental Workflow for ATC0065 Evaluation.

Conclusion
ATC0065 is a potent and selective MCHR1 antagonist with a well-defined in vitro binding

profile. Its mechanism of action, through the blockade of MCHR1 signaling, translates to

demonstrable antidepressant and anxiolytic-like effects in preclinical models. The data

presented in this guide, along with the detailed experimental protocols, provide a solid

foundation for further research into the therapeutic potential of ATC0065 and other MCHR1

antagonists in the treatment of mood and anxiety disorders. Future investigations could explore

the chronic effects of ATC0065, its impact on other MCH-mediated functions such as feeding

and sleep, and its potential for clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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